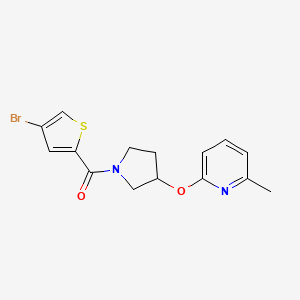
(4-Bromothiophen-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Bromothiophen-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15BrN2O2S and its molecular weight is 367.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-Bromothiophen-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its structure includes a bromothiophene ring, a pyrrolidine moiety, and a pyridine derivative, suggesting various possible interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C15H16BrN2O2S, and it features several functional groups that contribute to its reactivity and biological activity. The presence of the bromine atom in the thiophene ring enhances electrophilic characteristics, while the pyrrolidine unit can participate in nucleophilic reactions.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Antimicrobial activity
These activities are often attributed to the interactions of the pyridine and pyrrolidine rings with various biological targets, such as receptors and enzymes involved in disease pathways.
The mechanisms underlying the biological activities of this compound can be explored through various approaches:
- Receptor Binding Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate binding affinities to specific receptors.
- Molecular Docking Simulations : Computational methods can predict how well this compound interacts with proteins implicated in disease processes.
- In vitro and In vivo Studies : Experimental studies on cell lines or animal models can provide insights into the therapeutic potential of the compound.
Comparative Analysis
To contextualize the unique features of This compound , a comparison with structurally related compounds is essential. The following table outlines key similarities and differences:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Bromothiophene | Structure | Simple brominated thiophene without additional functional groups |
| 6-Methylpyridin-2-ol | Structure | Contains hydroxyl group; potential for different reactivity |
| Pyrrolidinyl derivatives | Structure | Variations in substituents on the pyrrolidine ring may affect biological activity |
This comparative analysis highlights how variations in substituents and functional groups can influence both chemical properties and biological activities.
Case Studies
Several studies have investigated related compounds with similar structural features. For instance:
- Anti-cancer Activity : Research has shown that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Effects : Compounds containing pyridine rings have been documented to possess significant antibacterial properties against gram-positive and gram-negative bacteria.
- Inflammation Modulation : Certain derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-10-3-2-4-14(17-10)20-12-5-6-18(8-12)15(19)13-7-11(16)9-21-13/h2-4,7,9,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFSFRKVJLOIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














